

Application Notes: Flow Cytometry Analysis of Galectin-3 Expression on Immune Cells

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Compound of Interest

Compound Name: *Galectin-3-IN-4*

Cat. No.: *B15137631*

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Introduction

Galectin-3 (Gal-3), a β -galactoside-binding lectin, is a pleiotropic protein with diverse roles in both intracellular and extracellular functions within the immune system.^{[1][2]} It is expressed by a variety of immune cells, including monocytes, macrophages, dendritic cells, neutrophils, and eosinophils, and its expression can be induced in lymphocytes upon activation.^{[2][3]} Galectin-3 is implicated in a range of immunological processes such as cell activation, differentiation, migration, and apoptosis.^[2] Given its multifaceted involvement in immune regulation and its association with various pathological conditions including inflammation, fibrosis, and cancer, the analysis of Galectin-3 expression on immune cells is of significant interest in research and drug development. Flow cytometry offers a powerful and precise method for the quantitative analysis of Galectin-3 at the single-cell level, enabling the characterization of its expression patterns across different immune cell subsets.

Data Presentation: Galectin-3 Expression on Human Immune Cell Subsets

The expression of Galectin-3 varies among different immune cell populations. The following table summarizes the typical expression levels of Galectin-3 on various human immune cells. It is important to note that the mean fluorescence intensity (MFI) and the percentage of positive

cells can vary depending on the activation state of the cells, the individual donor, and the specific experimental conditions.

Immune Cell Subset	Lineage Markers	Typical Galectin-3 Expression Level	References
Myeloid Cells			
Monocytes	CD14+	High	
Macrophages	CD11b+ F4/80+ (murine)	High (upregulated during differentiation from monocytes)	
M1 Macrophages	CD80+, CD86+	Variable, can be modulated by stimuli	
M2 Macrophages	CD163+, CD206+	Variable, can be modulated by stimuli	
Dendritic Cells	CD11c+	Expressed, regulated by cytokines like GM-CSF and IL-4	
Neutrophils	CD15+, CD66b+	Present	
Eosinophils	Siglec-8+	Present	
Lymphoid Cells			
Resting T Lymphocytes	CD3+	Generally low to negative	
Activated T Lymphocytes	CD3+, CD25+, CD69+	Upregulated upon activation	
CD4+ T Helper Cells	CD3+, CD4+	Low in resting state, induced upon activation	
CD8+ Cytotoxic T Lymphocytes	CD3+, CD8+	Low in resting state, induced upon activation	
B Lymphocytes	CD19+	Generally low	

Experimental Protocols

Protocol 1: Intracellular Staining of Galectin-3 in Human Peripheral Blood Mononuclear Cells (PBMCs) for Flow Cytometry

This protocol details the steps for the intracellular detection of Galectin-3 in conjunction with cell surface markers to identify specific immune cell populations.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
- Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19)
- Fluorochrome-conjugated anti-human Galectin-3 antibody
- Fluorochrome-conjugated isotype control antibody
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
- Flow cytometer

Procedure:

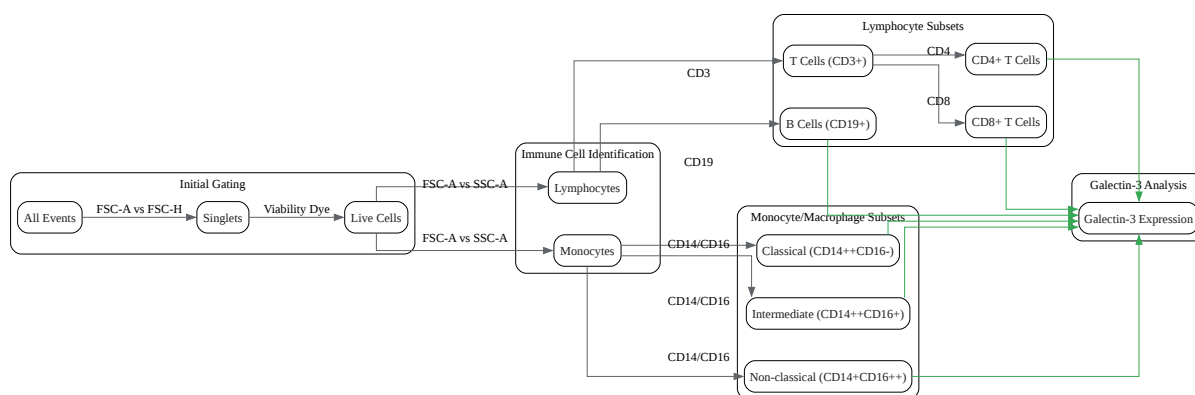
- Cell Preparation:
 - Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
 - Wash the cells twice with cold PBS.

- Resuspend the cells in FACS buffer at a concentration of 1×10^6 cells/100 μ L.
- Surface Marker Staining:
 - Add the appropriate combination of fluorochrome-conjugated antibodies for surface markers to the cell suspension.
 - Incubate for 20-30 minutes at 4°C in the dark.
 - Wash the cells twice with 2 mL of cold FACS buffer.
- Fixation:
 - Resuspend the cell pellet in 100 μ L of Fixation Buffer.
 - Incubate for 20 minutes at room temperature in the dark.
 - Wash the cells once with 2 mL of cold FACS buffer.
- Permeabilization:
 - Resuspend the fixed cells in 100 μ L of Permeabilization Buffer.
 - Incubate for 10-15 minutes at room temperature.
- Intracellular Staining:
 - Without washing, add the fluorochrome-conjugated anti-human Galectin-3 antibody or the corresponding isotype control to the permeabilized cells.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with 2 mL of Permeabilization Buffer.
- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 μ L of FACS buffer.

- Acquire the samples on a flow cytometer. Ensure to set up appropriate voltage and compensation settings using single-stained controls.

Gating Strategy for Data Analysis

A sequential gating strategy should be employed to identify the immune cell populations of interest and analyze their Galectin-3 expression.



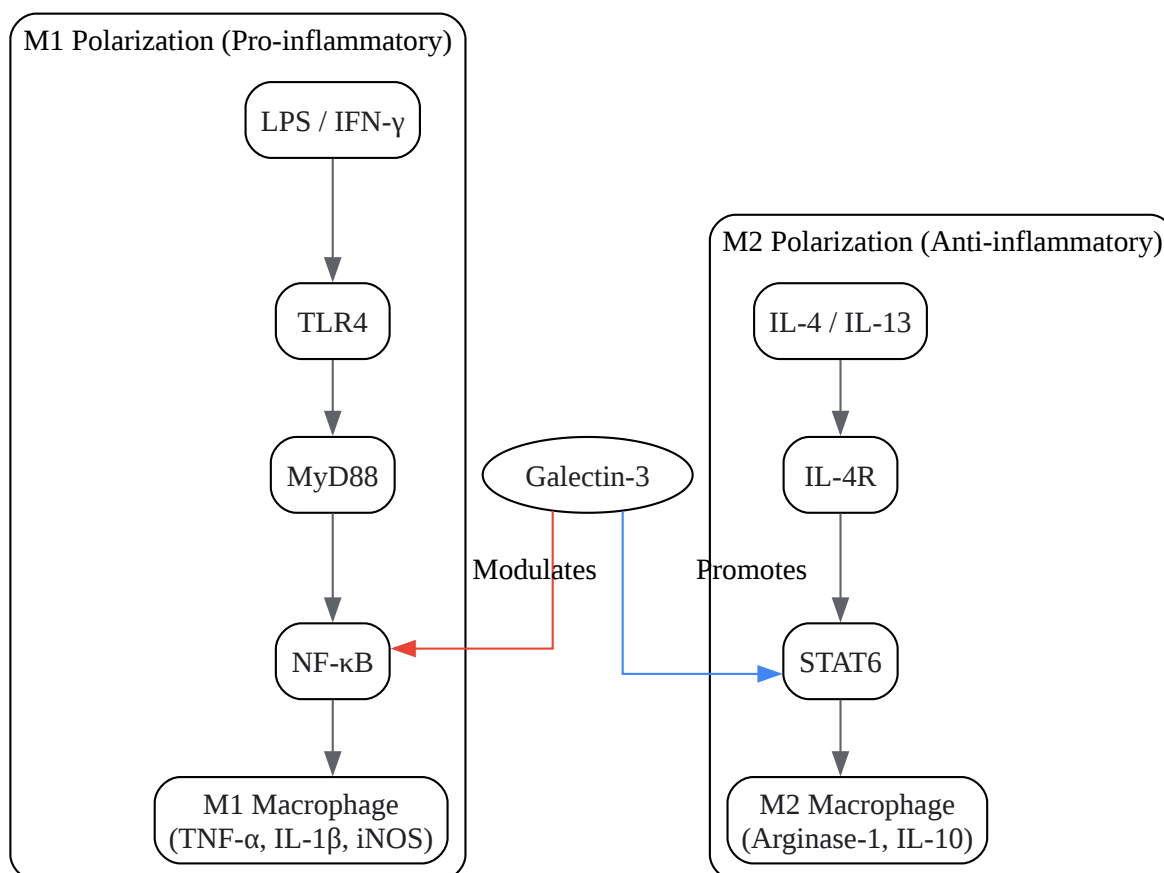
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Caption: Flow cytometry gating strategy for Galectin-3 analysis.

Signaling Pathways Involving Galectin-3

Galectin-3 in Macrophage Activation

Galectin-3 plays a significant role in modulating macrophage polarization towards either a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype.

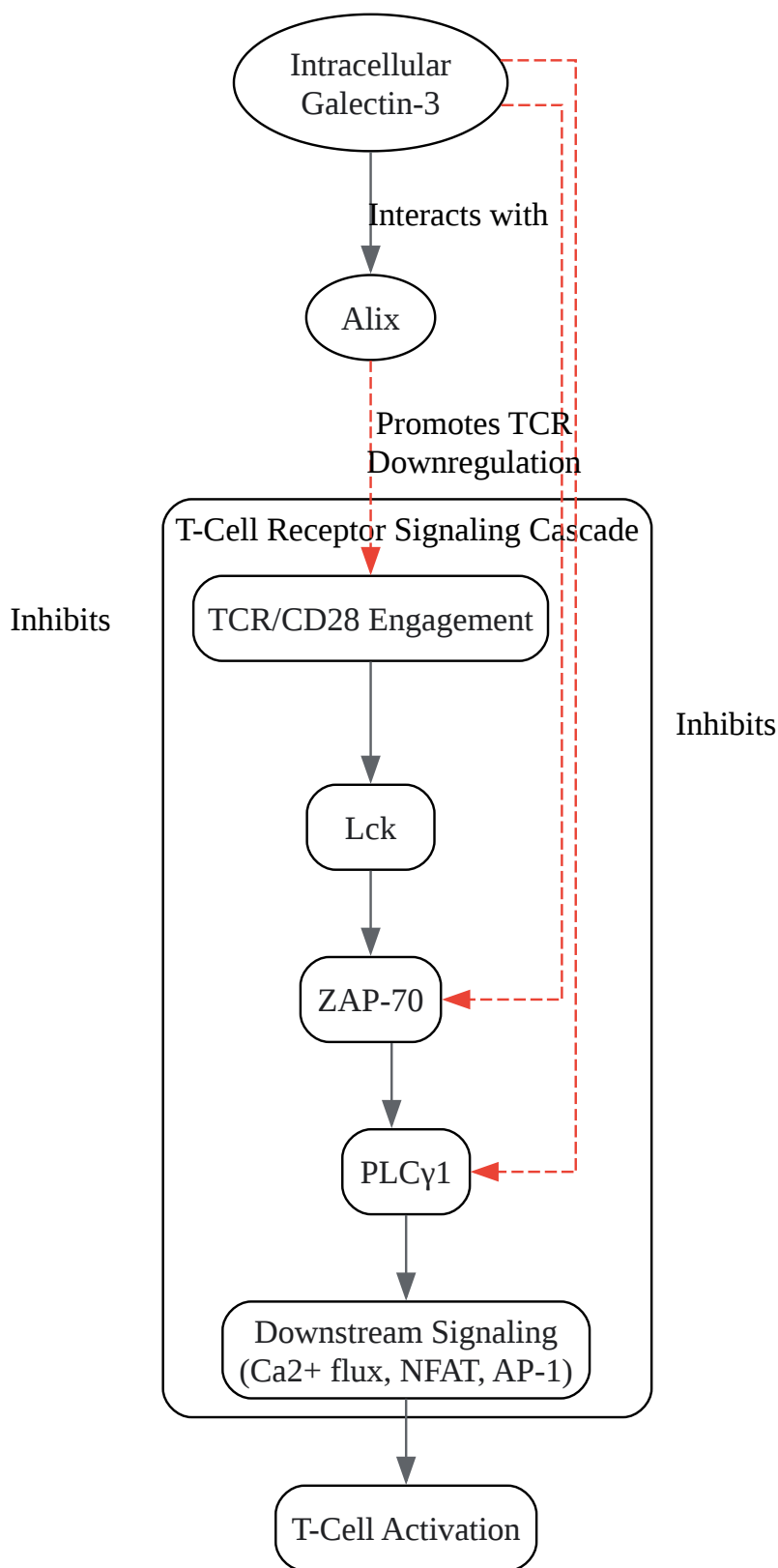


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Caption: Galectin-3's role in macrophage polarization.

Galectin-3 in T-Cell Activation

Intracellular Galectin-3 can act as a negative regulator of T-cell receptor (TCR) signaling, thereby modulating T-cell activation.



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Caption: Intracellular Galectin-3 negatively regulates TCR signaling.

Conclusion

The analysis of Galectin-3 expression in immune cells by flow cytometry is a valuable tool for understanding its role in health and disease. The provided protocols and conceptual frameworks for data analysis and signaling pathways offer a solid foundation for researchers and professionals in the field. Accurate and reproducible measurement of Galectin-3 will contribute to a deeper understanding of its complex functions and may aid in the development of novel therapeutic strategies targeting this multifaceted lectin.

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